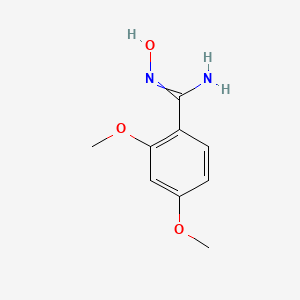
2-(Quinolin-4-yl)malonaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-4-yl)malonaldehyde is an organic compound with the molecular formula C14H9NO2 This compound features a quinoline group and a malonaldehyde group, making it a unique structure in the realm of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-4-yl)malonaldehyde typically involves the condensation of quinoline derivatives with malonaldehyde. One common method includes the reaction of 4-chloroquinoline with malonaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(Quinolin-4-yl)malonaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Quinoline carboxylic acids.
Reduction: Quinoline alcohols.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-(Quinolin-4-yl)malonaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and sensors for detecting specific biomolecules.
作用机制
The mechanism of action of 2-(Quinolin-4-yl)malonaldehyde involves its interaction with various molecular targets. The quinoline group can intercalate with DNA, potentially disrupting replication and transcription processes. The malonaldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing heterocycle.
Malonaldehyde: A simpler dialdehyde without the quinoline group.
Quinoline-4-carboxaldehyde: Similar structure but with a single aldehyde group.
Uniqueness
2-(Quinolin-4-yl)malonaldehyde is unique due to the presence of both a quinoline and a malonaldehyde group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
40070-86-8 |
|---|---|
分子式 |
C24H24N2O7 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
2-quinolin-4-ylpropanedial;trihydrate |
InChI |
InChI=1S/2C12H9NO2.3H2O/c2*14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;;;/h2*1-9H;3*1H2 |
InChI 键 |
HGDDGVKYQNOJAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O.O.O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


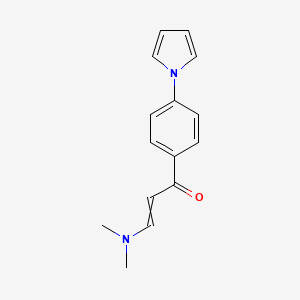
![2-[3-(Hydroxymethyl)piperidin-1-yl]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one](/img/structure/B1308086.png)
![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid](/img/structure/B1308097.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

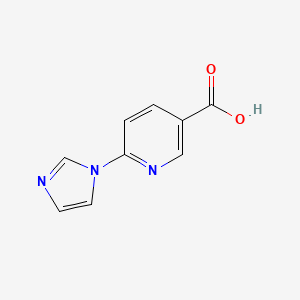
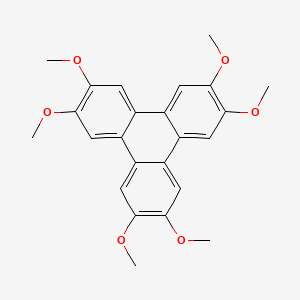
![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)
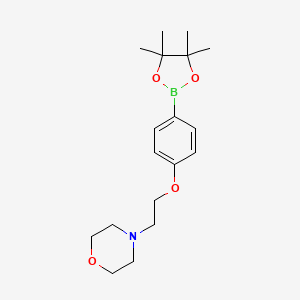
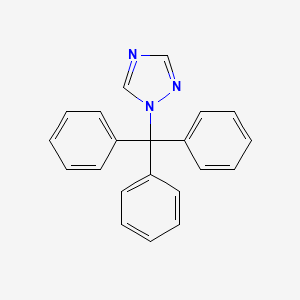
![3-[(Dimethylamino)methyl]benzonitrile](/img/structure/B1308131.png)
